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Core Science & Biosynthesis

Foundational

The Farnesoid X Receptor Agonist PX 20350: A Comprehensive Technical Guide to its Therapeutic Potential

Abstract PX 20350 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with pivotal roles in regulating bile acid, lipid, and glucose homeostasis. Emerging preclinica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

PX 20350 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with pivotal roles in regulating bile acid, lipid, and glucose homeostasis. Emerging preclinical evidence has illuminated the therapeutic potential of PX 20350 across a spectrum of diseases, including viral infections and cancer. This in-depth technical guide provides a comprehensive overview of the current understanding of PX 20350, detailing its mechanism of action, preclinical data in key disease models, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising FXR agonist.

Introduction: The Farnesoid X Receptor as a Therapeutic Target

The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor predominantly expressed in the liver, intestine, kidneys, and adrenal glands.[1] As a central regulator of metabolic pathways, FXR has garnered significant attention as a drug target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and metabolic syndrome.[2] Upon activation by its natural ligands, bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] This intricate signaling network governs a wide array of physiological processes, making synthetic FXR agonists like PX 20350 valuable tools for therapeutic intervention.

PX 20350: A Potent and Selective FXR Agonist

PX 20350 is a synthetic, non-steroidal FXR agonist characterized by its high potency and efficacy.

Compound Chemical Formula Molecular Weight CAS Number EC50 (hFXR) EC50 (mFXR)
PX 20350C28H22Cl2F3N3O4592.391198085-23-210 nM83 nM
Table 1: Physicochemical and Pharmacological Properties of PX 20350.[4]

PX 20350 has demonstrated superior potency compared to the well-characterized FXR agonist GW 4064 in in vitro assays.[5] Its non-steroidal nature offers potential advantages in terms of safety and tolerability compared to bile acid-derived agonists.

Mechanism of Action: The FXR-NDRG2 Signaling Axis

A key mechanism through which PX 20350 exerts its anti-tumor effects is the direct transcriptional activation of the N-myc downstream-regulated gene 2 (NDRG2), a known tumor suppressor.[3][6]

Activation of FXR by PX 20350 leads to the recruitment of coactivators and the binding of the FXR/RXR heterodimer to an inverted repeat 1 (IR-1) type FXRE located in the first intron of the NDRG2 gene.[5] This binding initiates the transcription of NDRG2, leading to increased levels of the NDRG2 protein.[5] NDRG2, in turn, has been shown to inhibit cancer cell proliferation, migration, and invasion through various downstream pathways, including the suppression of the Wnt/β-catenin signaling pathway.[1]

FXR_NDRG2_Pathway PX20350 PX 20350 FXR FXR PX20350->FXR Binds & Activates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (in NDRG2 gene) FXR_RXR->FXRE Binds to NDRG2_mRNA NDRG2 mRNA FXRE->NDRG2_mRNA Initiates Transcription NDRG2_Protein NDRG2 Protein (Tumor Suppressor) NDRG2_mRNA->NDRG2_Protein Translation Cell_Proliferation Tumor Cell Proliferation & Metastasis NDRG2_Protein->Cell_Proliferation Inhibits

Figure 1: Signaling pathway of PX 20350-mediated activation of the tumor suppressor NDRG2 via FXR.

Therapeutic Application 1: Zika Virus Infection

A high-throughput screening of compounds for their ability to inhibit the Zika virus (ZIKV) protease identified PX 20350 as a potent inhibitor of ZIKV infection in human neural stem cells (NSCs).[7][8] This finding is particularly significant given the neurotropic nature of ZIKV and its association with congenital microcephaly.

Preclinical Evidence

In a cell-based assay using human NSCs, PX 20350 demonstrated dose-dependent inhibition of ZIKV replication.[7] This suggests that FXR activation may interfere with the viral life cycle in a key cell type targeted by the virus in the developing brain. While the precise mechanism of this antiviral activity is still under investigation, it is hypothesized that FXR-mediated changes in host cell metabolism or innate immune responses may create an unfavorable environment for viral replication.

Experimental Protocol: Zika Virus Infection of Human Neural Stem Cells

The following protocol is a representative method for assessing the anti-ZIKV activity of compounds like PX 20350 in human NSCs, based on the methodology from the initial screening study.[7]

Materials:

  • Human Neural Stem Cells (hNSCs)

  • NSC culture medium

  • Zika virus (e.g., French Polynesian 2013 isolate)

  • PX 20350 (or other test compounds)

  • DMSO (vehicle control)

  • 96-well plates

  • Reagents for immunocytochemistry (e.g., anti-Flavivirus envelope antibody)

  • Reagents for qRT-PCR (for viral RNA quantification)

Procedure:

  • Cell Plating: Plate hNSCs in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of PX 20350 in NSC culture medium. Add the compound dilutions to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.

  • Viral Infection: Infect the cells with ZIKV at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the infected plates for 48-72 hours at 37°C.

  • Assessment of Viral Replication:

    • Immunocytochemistry: Fix the cells and perform immunofluorescence staining using an anti-Flavivirus envelope antibody to visualize and quantify the percentage of infected cells.

    • qRT-PCR: Isolate total RNA from the cells and perform qRT-PCR to quantify the levels of ZIKV RNA.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of PX 20350 by plotting the percentage of viral inhibition against the compound concentration.

ZIKV_Assay_Workflow Start Start Plate_Cells Plate Human Neural Stem Cells Start->Plate_Cells Add_Compound Add PX 20350/ Vehicle Control Plate_Cells->Add_Compound Infect_Cells Infect with Zika Virus Add_Compound->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Assess Assess Viral Replication Incubate->Assess ICC Immunocytochemistry Assess->ICC qRTPCR qRT-PCR Assess->qRTPCR Analyze Data Analysis (IC50 Determination) ICC->Analyze qRTPCR->Analyze End End Analyze->End

Figure 2: Experimental workflow for assessing the anti-ZIKV activity of PX 20350 in human neural stem cells.

Therapeutic Application 2: Liver Cancer

The role of FXR as a tumor suppressor in the liver has led to the investigation of FXR agonists as potential therapeutics for hepatocellular carcinoma (HCC).[9] Preclinical studies have demonstrated the anti-tumorigenic activity of PX 20350 and related compounds in liver cancer models.[5][6]

Preclinical Evidence

In a study by Deuschle et al. (2012), it was shown that FXR activation by agonists, including a close analog of PX 20350 (PX20606), significantly reduced liver tumor growth and metastasis in an orthotopic mouse xenograft model of human HCC.[5][6] The anti-tumor effect was attributed, at least in part, to the induction of the tumor suppressor NDRG2.

Cell Line Treatment Outcome Reference
SK-Hep-1 (human HCC)PX20606Reduced tumor growth and lymph node metastasis in an orthotopic xenograft model.[5][6]
Table 2: Preclinical efficacy of a PX 20350 analog in a liver cancer model.
Experimental Protocol: Orthotopic Liver Cancer Xenograft Model

The following protocol describes a method for establishing and evaluating the efficacy of PX 20350 in an orthotopic mouse model of HCC, based on the study by Deuschle et al. (2012).[5][6]

Materials:

  • Immunodeficient mice (e.g., nude mice)

  • SK-Hep-1 human hepatocellular carcinoma cells

  • Matrigel

  • Surgical instruments

  • PX 20350 (or other test compounds) formulated for oral gavage

  • Bioluminescence imaging system (if using luciferase-expressing cells)

  • Calipers for tumor measurement (for subcutaneous models)

Procedure:

  • Cell Preparation: Culture SK-Hep-1 cells and resuspend them in a mixture of culture medium and Matrigel.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Make a small incision in the abdominal wall to expose the liver.

    • Inject the SK-Hep-1 cell suspension into the liver lobe.

    • Suture the incision.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish for a set period.

    • Monitor tumor growth using bioluminescence imaging or other imaging modalities.

  • Compound Administration:

    • Randomize the mice into treatment and control groups.

    • Administer PX 20350 or vehicle control daily by oral gavage.

  • Efficacy Assessment:

    • Continue to monitor tumor growth throughout the treatment period.

    • At the end of the study, sacrifice the mice and excise the livers and any potential metastatic tissues (e.g., lymph nodes).

    • Measure tumor volume and weight.

    • Perform histological analysis to assess tumor morphology and metastasis.

  • Data Analysis: Compare tumor growth and metastasis between the treatment and control groups to determine the efficacy of PX 20350.

Xenograft_Workflow Start Start Prepare_Cells Prepare SK-Hep-1 Cell Suspension Start->Prepare_Cells Implant_Cells Orthotopically Implant Cells into Mouse Liver Prepare_Cells->Implant_Cells Monitor_Tumor Monitor Tumor Establishment Implant_Cells->Monitor_Tumor Randomize Randomize Mice into Treatment & Control Groups Monitor_Tumor->Randomize Administer_Compound Daily Oral Gavage: PX 20350 or Vehicle Randomize->Administer_Compound Assess_Efficacy Assess Tumor Growth & Metastasis Administer_Compound->Assess_Efficacy Imaging Bioluminescence Imaging Assess_Efficacy->Imaging Ex_Vivo Ex Vivo Analysis (Tumor Weight, Histology) Assess_Efficacy->Ex_Vivo Analyze Data Analysis Imaging->Analyze Ex_Vivo->Analyze End End Analyze->End

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of PX-20350, a Novel Kinase Inhibitor

Disclaimer: As of February 2026, there is no publicly available scientific literature or regulatory information for a compound designated "PX-20350." This guide has been constructed as a representative framework for drug...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of February 2026, there is no publicly available scientific literature or regulatory information for a compound designated "PX-20350." This guide has been constructed as a representative framework for drug development professionals, outlining the essential pharmacokinetic (PK) characterization of a hypothetical, orally administered small molecule kinase inhibitor. The principles, experimental designs, and data presented are based on established industry standards and scientific literature for this class of therapeutic agents.

Introduction: The Imperative of Pharmacokinetic Characterization in Kinase Inhibitor Development

The development of targeted therapies, particularly small molecule kinase inhibitors (KIs), has revolutionized treatment paradigms in oncology and beyond.[1][2] However, the therapeutic success of these agents is inextricably linked to their pharmacokinetic profile—the journey the drug takes through the body. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a novel KI like PX-20350 is not merely a regulatory requirement; it is the fundamental basis for designing a safe and effective dosing regimen.[3][4]

Kinase inhibitors are a class of drugs known for their complex and often challenging pharmacokinetic characteristics.[5] High inter-individual variability in exposure is common, complicating the establishment of a clear dose-response relationship.[1] Therefore, a meticulously planned, multi-stage evaluation of a drug's PK properties is critical to mitigating the risk of late-stage clinical failure.[6][7]

This guide provides a comprehensive technical overview of the methodologies and strategic rationale for characterizing the pharmacokinetics of PX-20350. As a Senior Application Scientist, the narrative will focus on the causality behind experimental choices, the integration of in vitro and in vivo data, and the ultimate goal of predicting human pharmacokinetics to inform clinical trial design.[8]

Part 1: Foundational In Vitro ADME Profiling

The initial phase of PK characterization occurs in vitro, using a battery of assays to predict how PX-20350 will behave in a biological system.[6][9][10] These studies are essential for early-stage decision-making, enabling chemists to optimize molecular properties and allowing for the early identification of potential liabilities.[7][11]

Metabolic Stability: Predicting Hepatic Clearance

Causality: A primary determinant of a drug's half-life and oral bioavailability is its rate of metabolism, predominantly by enzymes in the liver.[12] The metabolic stability assay provides the first quantitative measure of this process, calculating the intrinsic clearance (CLint) of PX-20350.[12][13] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, whereas a very stable compound could accumulate and cause toxicity.

Experimental Workflow: The assay measures the rate of disappearance of the parent compound over time when incubated with liver subcellular fractions (microsomes) or intact cells (hepatocytes).[13][14]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation TestCompound PX-20350 Stock (e.g., 10 mM in DMSO) Preincubation Pre-incubate Microsomes + PX-20350 (1 µM final) TestCompound->Preincubation Microsomes Pooled Human Liver Microsomes (Thaw at 37°C) Microsomes->Preincubation Cofactor NADPH Stock (Cofactor for CYP450s) Initiation Initiate Reaction (Add NADPH) Cofactor->Initiation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Preincubation->Initiation Sampling Aliquots taken at 0, 5, 15, 30, 60 min Initiation->Sampling Quench Quench Reaction (Acetonitrile + Internal Std) Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Plot->Calculate

Caption: Workflow for a Liver Microsomal Stability Assay.

Protocol: Human Liver Microsome Stability Assay [15][16]

  • Preparation: Thaw pooled human liver microsomes (e.g., from XenoTech) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Prepare a 1 µM working solution of PX-20350 in the same buffer. Prepare a stock solution of the cofactor NADPH.

  • Pre-incubation: In a 96-well plate, combine the microsomal solution and the PX-20350 solution. Pre-incubate for 10 minutes at 37°C to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of PX-20350.

  • Data Calculation: Plot the natural logarithm of the percentage of PX-20350 remaining versus time. The slope of the line determines the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.

Cytochrome P450 (CYP) Reaction Phenotyping

Causality: Identifying which specific CYP enzymes are responsible for metabolizing PX-20350 is crucial for predicting potential drug-drug interactions (DDIs).[17] If PX-20350 is primarily cleared by a single enzyme (e.g., CYP3A4), co-administration with a drug that inhibits or induces CYP3A4 could lead to dangerous fluctuations in PX-20350 exposure.[2][18]

Experimental Design: This is typically assessed using two complementary methods:[19][20]

  • Recombinant Human CYPs: Incubating PX-20350 with individual, expressed CYP enzymes to directly identify which ones can metabolize the compound.

  • Chemical Inhibition in HLM: Incubating PX-20350 with human liver microsomes (HLM) in the presence of known, specific inhibitors for major CYP isoforms. A significant decrease in metabolism in the presence of a specific inhibitor points to that enzyme's involvement.

Plasma Protein Binding (PPB)

Causality: Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to be metabolized or excreted.[21][22] High plasma protein binding can limit drug distribution to target tissues and reduce its clearance rate.[23] Therefore, measuring the fraction of PX-20350 bound to plasma proteins is essential for correctly interpreting PK data and predicting efficacy.

Experimental Design: The most common and reliable method is Rapid Equilibrium Dialysis (RED) .[24][25]

G cluster_setup Assay Setup cluster_process Equilibration cluster_analysis Quantification Spike Spike PX-20350 into Plasma Plasma_Chamber Plasma Chamber (Add Spiked Plasma) Spike->Plasma_Chamber RED_Device RED Device Insert Buffer_Chamber Buffer Chamber (Add Dialysis Buffer) Membrane Semi-permeable Membrane (8 kDa MWCO) Plasma_Chamber->Membrane Incubate Incubate at 37°C with shaking (4-6 hrs) Plasma_Chamber->Incubate Buffer_Chamber->Incubate Membrane->Buffer_Chamber Equilibrium Free PX-20350 diffuses across membrane until equilibrium is reached Incubate->Equilibrium Sample_Plasma Sample Plasma Chamber (Total Drug) Equilibrium->Sample_Plasma Sample_Buffer Sample Buffer Chamber (Unbound Drug) Equilibrium->Sample_Buffer LCMS Analyze both samples by LC-MS/MS Sample_Plasma->LCMS Sample_Buffer->LCMS Calculate Calculate % Unbound & % Bound LCMS->Calculate

Caption: Rapid Equilibrium Dialysis (RED) Workflow for PPB.

Protocol: Plasma Protein Binding via RED [24][25][26]

  • Preparation: Spike PX-20350 into human plasma at the desired concentration.

  • Loading: Add the spiked plasma to the donor chamber of the RED device insert and an equal volume of phosphate buffer to the receiver chamber. The chambers are separated by a semi-permeable membrane that allows only unbound drug to pass.

  • Incubation: Place the RED plate in an incubator at 37°C and shake for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: The concentration of PX-20350 in the buffer chamber (representing the unbound drug) and the plasma chamber (representing total drug) is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated as (Concentration in buffer / Concentration in plasma) * 100.

Cell Permeability: Predicting Oral Absorption

Causality: For an orally administered drug, the ability to cross the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell permeability assay is the industry standard for predicting this process in vitro.[27][28][29] These cells, derived from a human colon adenocarcinoma, form a monolayer that mimics the human intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[30]

Experimental Design: The assay measures the rate of PX-20350 transport across the Caco-2 monolayer in two directions: apical to basolateral (A→B), mimicking absorption, and basolateral to apical (B→A), assessing active efflux.[30]

  • Apparent Permeability (Papp): A high Papp (A→B) value suggests good potential for passive absorption.

  • Efflux Ratio (ER): Calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter (e.g., P-gp), which can limit its net absorption in vivo.[29][30]

Part 2: In Vivo Pharmacokinetic Studies in Preclinical Species

Following promising in vitro data, the next critical step is to evaluate the PK profile of PX-20350 in living animal models.[31][32] These studies provide the first integrated view of ADME processes and are essential for establishing the correlation between in vitro findings and in vivo reality (IVIVC).[32]

Study Design and Execution

Causality: The goal of the first in vivo PK study is to determine fundamental parameters like clearance, volume of distribution, half-life, and oral bioavailability.[3][32] To achieve this, a crossover design in a rodent species (typically rats) is employed, using both intravenous (IV) and oral (PO) administration.

  • IV Dosing: Provides direct access to the systemic circulation, allowing for the determination of absolute clearance (CL) and volume of distribution (Vd). The data from this arm serves as the 100% bioavailability reference.

  • PO Dosing: Allows for the assessment of oral absorption and the calculation of key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and absolute oral bioavailability (%F).

Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats equipped with jugular vein catheters for serial blood sampling.

  • Dosing:

    • IV Group (n=3): Administer PX-20350 as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group (n=3): Administer PX-20350 via oral gavage (e.g., 10 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) from the jugular vein catheter at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of PX-20350 in plasma samples using a validated LC-MS/MS method. Method validation must adhere to regulatory guidelines, ensuring accuracy, precision, and stability.[33][34][35][36]

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to derive the key PK parameters.

ParameterDescriptionImportance for PX-20350Hypothetical Data
Cmax Maximum observed plasma concentrationIndicates rate of absorption; related to efficacy and potential acute toxicity.1500 ng/mL (PO)
Tmax Time at which Cmax is reachedReflects the speed of absorption.2.0 hr (PO)
AUC Area Under the Curve (plasma conc. vs. time)Represents total drug exposure over time.8500 ng*hr/mL (PO)
CL ClearanceThe volume of plasma cleared of drug per unit time. A primary PK parameter.15 mL/min/kg (IV)
Vdss Volume of Distribution at steady stateApparent volume into which the drug distributes. High Vd suggests extensive tissue distribution.5 L/kg (IV)
Terminal Half-lifeTime required for the plasma concentration to decrease by half. Dictates dosing frequency.6.5 hr (IV)
F (%) Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. F = (AUCpo/AUCiv) * (Doseiv/Dosepo)65%

Part 3: Human PK Prediction and Clinical Path Forward

Causality: The ultimate goal of preclinical PK studies is to predict the pharmacokinetic profile in humans, enabling the selection of a safe and potentially efficacious starting dose for first-in-human (FIH) clinical trials.[8]

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a mathematical approach that combines in vitro data (like CLint from HLM) with physiological parameters to predict human hepatic clearance.[37][38][39][40] While often under-predictive, it provides a crucial first estimate of human clearance before any in vivo data is available.[37][41]

Allometric Scaling

Allometric scaling uses the PK parameters (especially clearance) observed in multiple preclinical species (e.g., mouse, rat, dog) to predict the corresponding human parameter based on the relationship between body weight and physiological processes.[8][32] This method is an empirical but powerful tool for projecting human PK.[8]

Based on the integrated preclinical data package for the hypothetical PX-20350—characterized by moderate clearance, good oral bioavailability, and primary metabolism by CYP3A4—the project team can confidently advance the molecule. The predicted human half-life suggests a potential for once or twice-daily dosing, and the identified metabolic pathway provides clear guidance for managing potential drug-drug interactions in the clinic.

References

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Protocols & Analytical Methods

Method

Application Note: Mechanistic Evaluation of PX 20350 in Hepatocellular Carcinoma Models

Executive Summary & Molecule Profile PX 20350 is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR/NR1H4) . Unlike endogenous bile acids (e.g., CDCA) which can exhibit cytotoxicity at high conce...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

PX 20350 is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR/NR1H4) . Unlike endogenous bile acids (e.g., CDCA) which can exhibit cytotoxicity at high concentrations, PX 20350 provides a stable, high-affinity tool for probing FXR biology, particularly in the context of Hepatocellular Carcinoma (HCC) and metabolic regulation.

The primary utility of PX 20350 lies in its ability to induce the expression of NDRG2 (N-myc downstream-regulated gene 2), a known tumor suppressor, thereby inhibiting proliferation and metastasis in liver tumor cells.[1]

Molecule Specifications
ParameterDetail
CAS Number 1198085-23-2
Target Farnesoid X Receptor (FXR)
Activity (EC50) ~10 nM (Human FXR); ~83 nM (Mouse FXR)
Primary Mechanism Transcriptional activation of FXR-responsive genes (NDRG2, SHP, BSEP)
Solubility DMSO (>10 mM)
Storage Powder: -20°C (3 years); In DMSO: -80°C (6 months)

Mechanistic Insight & Signaling Pathway

Understanding the mechanism is prerequisite to experimental design. PX 20350 functions by binding to the ligand-binding domain of FXR. Upon activation, FXR heterodimerizes with the Retinoid X Receptor (RXR), translocates to the nucleus, and binds to FXR Response Elements (FXREs) on DNA.

Critical Note for Experimental Design: Because FXR is a nuclear receptor, the readout is transcriptional . Experimental timepoints must be sufficient to allow for mRNA synthesis and subsequent protein translation (typically >12–24 hours).

FXR_Signaling cluster_nucleus Nucleus cluster_genes Target Genes PX20350 PX 20350 (Agonist) FXR_Cyto FXR (Inactive) PX20350->FXR_Cyto Binds Complex FXR-RXR Heterodimer FXR_Cyto->Complex Translocation & Dimerization RXR RXR RXR->Complex FXRE FXRE (Promoter Element) Complex->FXRE Recruitment NDRG2 NDRG2 (Tumor Suppressor) FXRE->NDRG2 Transcription SHP SHP (Repressor) FXRE->SHP BSEP BSEP (Transporter) FXRE->BSEP Outcome Reduced Proliferation & Metastasis NDRG2->Outcome Inhibits Signaling

Figure 1: The PX 20350 mechanism of action.[1][2][3][4][5] The compound activates the FXR-RXR complex, driving the transcription of the tumor suppressor NDRG2.

Critical Reagent Preparation (The "Expert" Standard)

Many researchers fail to observe significant FXR activation due to improper culture conditions. Standard Fetal Bovine Serum (FBS) contains endogenous bile acids , which will pre-activate FXR, masking the effect of PX 20350.

A. The "Clean Slate" Media System

To ensure assay sensitivity, you must deplete endogenous ligands before treatment.

  • Maintenance Medium: DMEM + 10% Standard FBS + 1% Pen/Strep.

  • Assay Medium (Critical): DMEM + 10% Charcoal-Stripped FBS (cs-FBS) + 1% Pen/Strep.

    • Why: Charcoal stripping removes lipophilic molecules, including hormones and bile acids, resetting the nuclear receptor baseline.

B. Stock Solution Preparation
  • Solvent: Sterile DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: If MW is approx 450 g/mol (check specific batch CoA), dissolve 1 mg in ~222 µL DMSO.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to prevent light degradation and repeated freeze-thaw cycles. Store at -80°C.

Experimental Protocol: Transcriptional Validation (qRT-PCR)

This is the gold-standard assay to verify PX 20350 activity in your specific cell line (e.g., HepG2, Huh7, or SK-GI-18).

Step 1: Seeding and Starvation
  • Day 0: Seed HepG2 or SK-GI-18 cells in Maintenance Medium at a density of

    
     cells per well in a 6-well plate.
    
  • Day 1 (AM): Once cells reach ~60-70% confluence, aspirate media. Wash 1x with warm PBS.

  • Day 1 (AM): Add Assay Medium (cs-FBS) . Incubate for 12–24 hours to "quiet" the FXR background signal.

Step 2: Treatment[6]
  • Day 2: Prepare treatment solutions in Assay Medium.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: GW4064 (1 µM).

    • PX 20350 Groups: Dose response (e.g., 10 nM, 100 nM, 1 µM).

  • Add 2 mL of treatment media per well.

  • Incubate for 24 hours . (Shorter times like 6h may be insufficient for robust NDRG2 protein accumulation, though mRNA may rise earlier).

Step 3: RNA Extraction & Analysis
  • Lyse cells using TRIzol or silica-column based kits.

  • Perform Reverse Transcription (cDNA synthesis) using 1 µg total RNA.

  • qPCR Targets:

    • Target 1:NDRG2 (Primary efficacy marker).

    • Target 2:SHP (NR0B2) (Canonical FXR target).

    • Target 3:BSEP (ABCB11) (Bile salt export pump).

    • Reference: GAPDH or 18S rRNA.

Expected Result: PX 20350 (100 nM - 1 µM) should induce NDRG2 and SHP expression by >2-fold compared to DMSO control.

Experimental Protocol: Anti-Proliferation Assay

PX 20350 suppresses growth in FXR-positive liver cancer cells.[1]

Step 1: Setup
  • Use Assay Medium (cs-FBS) throughout this experiment to maximize sensitivity.

  • Seed cells in 96-well plates at 3,000–5,000 cells/well (depending on doubling time).

  • Allow attachment overnight.

Step 2: Dosing Regimen
  • Perform a serial dilution of PX 20350 in Assay Medium.

    • Range: 0.01 µM to 10 µM (Log scale).

  • Treat cells (100 µL/well). Run technical triplicates.

  • Incubation Time: 72 hours.

    • Expert Note: Nuclear receptor-mediated growth inhibition is slow. 24h is usually too short to observe significant divergence in cell mass.

Step 3: Readout
  • Add CCK-8 or MTT reagent according to manufacturer instructions.

  • Incubate 1–4 hours.

  • Measure absorbance (OD450 for CCK-8; OD570 for MTT).

  • Calculate % Viability relative to DMSO control.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
No induction of NDRG2/SHP Endogenous activationEnsure Charcoal-Stripped FBS was used for at least 24h prior to treatment.
High Cytotoxicity in Control DMSO toxicityEnsure final DMSO concentration is <0.1%.
Weak Response Low FXR expressionVerify basal FXR levels in your cell line via Western Blot. HepG2 usually expresses FXR; Huh7 levels can be variable.
Compound Precipitation Aqueous crashDilute stock into media immediately before adding to cells; do not store intermediate aqueous dilutions.

References

  • Deuschle, U. et al. (2012). "FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model."[1] PLOS ONE.

    • Core citation for PX 20350 identification, mechanism (NDRG2), and in vivo efficacy.
  • MedChemExpress (MCE). "PX20350 Product Information." MedChemExpress.

    • Source for physical properties, EC50 values (10 nM hFXR)
  • BOC Sciences. "FXR Inhibitors, Agonists and Modulators."[] BOC Sciences.[]

    • Confirmation of chemical classific

Sources

Application

Application Notes and Protocols for PX 20350, a Non-Steroidal Farnesoid X Receptor (FXR) Agonist

Authored by: Senior Application Scientist Introduction PX 20350 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in bile acid, lipid, and glucose...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

PX 20350 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. As a member of the nuclear receptor superfamily, FXR acts as a transcription factor, and its activation initiates a cascade of gene regulation that influences various metabolic pathways. FXR is predominantly expressed in the liver, intestine, kidneys, and adrenal glands. Its natural ligands are bile acids, and its activation is a key mechanism for the feedback inhibition of bile acid synthesis. The therapeutic potential of FXR agonists is being explored for a range of metabolic diseases, including nonalcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and dyslipidemia.

PX 20350 has demonstrated high efficacy in preclinical models, exhibiting a potent ability to modulate FXR target genes and impact systemic lipid profiles. These application notes provide a comprehensive guide for researchers and drug development professionals on the recommended dosage and administration of PX 20350 for both in vitro and in vivo studies, based on available preclinical data.

Mechanism of Action

PX 20350 functions as a selective agonist for the Farnesoid X Receptor (FXR). Upon binding to FXR, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

One of the key downstream effects of FXR activation is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation has been shown to control the expression of the tumor suppressor N-myc downstream-regulated gene 2 (NDRG2)[1][2][3]. Studies have demonstrated that non-steroidal FXR agonists can induce NDRG2 transcription in mouse liver and human hepatoma cell lines[2][3]. This modulation of gene expression contributes to the therapeutic effects of FXR agonists in various liver and metabolic diseases.

Signaling Pathway of PX 20350

PX 20350 Mechanism of Action cluster_cell Hepatocyte cluster_nucleus Nucleus PX 20350 PX 20350 FXR FXR PX 20350->FXR Binds & Activates FXR_RXR_Complex FXR-RXR-Coactivator Complex FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex Coactivators Coactivators Coactivators->FXR_RXR_Complex FXRE FXR Response Element (DNA) FXR_RXR_Complex->FXRE Binds to SHP SHP Gene Transcription FXRE->SHP Induces NDRG2 NDRG2 Gene Transcription FXRE->NDRG2 Induces CYP7A1 CYP7A1 Gene (Repression) SHP->CYP7A1 Inhibits

Caption: Mechanism of action of PX 20350 as an FXR agonist.

In Vitro Application Protocols

Cell Line Selection

For in vitro studies of FXR activation, human hepatoma cell lines such as HepG2 and Huh7 are recommended as they endogenously express FXR. For studies requiring higher FXR expression, ectopic expression of human FXR in cell lines like SK-Hep-1 can be employed[1][3].

Preparation of PX 20350 Stock Solution
  • Solvent Selection: PX 20350 is typically soluble in dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Protocol for In Vitro Treatment
  • Cell Seeding: Plate the selected cells in appropriate culture vessels (e.g., 96-well plates for reporter assays, 6-well plates for gene expression analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the PX 20350 stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of PX 20350 or vehicle control.

  • Incubation: Incubate the cells for a predetermined period, which should be optimized for the specific assay (e.g., 18-24 hours for reporter gene assays, 6-48 hours for target gene expression analysis).

  • Endpoint Analysis: Following incubation, proceed with the desired downstream analysis, such as:

    • Reporter Gene Assays: To quantify FXR activation.

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of FXR target genes (e.g., SHP, NDRG2, BSEP, CYP7A1).

    • Western Blotting: To analyze the protein levels of FXR targets.

Recommended In Vitro Concentration Range

Based on available data, PX 20350 is a potent FXR agonist. For initial dose-response experiments, a concentration range of 1 nM to 10 µM is recommended.

ParameterRecommended Range
Cell LinesHepG2, Huh7, SK-Hep-1 (with ectopic FXR expression)
Stock Solution10 mM in DMSO
Final DMSO Concentration≤ 0.1%
Treatment Duration6 - 48 hours (assay dependent)
Concentration Range1 nM - 10 µM

Experimental Workflow for In Vitro Studies

In Vitro Workflow A Cell Seeding (e.g., HepG2, Huh7) B Cell Adherence & Growth (70-80% Confluency) A->B D Cell Treatment (PX 20350 or Vehicle) B->D C Preparation of PX 20350 Working Solutions C->D E Incubation (6-48 hours) D->E F Endpoint Analysis E->F G Reporter Gene Assay F->G H qRT-PCR (SHP, NDRG2, etc.) F->H I Western Blot F->I

Caption: A generalized workflow for in vitro studies with PX 20350.

In Vivo Application Protocols

Animal Models

PX 20350 has been evaluated in mouse models. The selection of the animal model should be guided by the research question. For studies on liver cancer, orthotopic mouse xenograft models have been utilized[1][3]. For metabolic studies, diet-induced obesity or other relevant models may be appropriate.

Formulation and Administration

The formulation and route of administration should be carefully optimized to ensure adequate bioavailability.

  • Vehicle: The choice of vehicle is critical and should be non-toxic and capable of solubilizing PX 20350. Common vehicles for oral administration of similar compounds include solutions containing 0.5% carboxymethylcellulose (CMC) with or without a small percentage of a surfactant like Tween 80.

  • Route of Administration: Oral gavage (p.o.) is a common route for FXR agonists. Intraperitoneal (i.p.) injection is another possibility, though oral administration is often preferred for its clinical relevance.

Dosage and Treatment Schedule

The effective dosage of PX 20350 in vivo will depend on the animal model and the specific therapeutic endpoint. In a study utilizing an orthotopic liver xenograft tumor model, non-steroidal FXR agonists were shown to reduce tumor growth and metastasis[1][3]. While the precise dosage of PX 20350 in this study is not publicly detailed, a starting point for dose-finding studies in mice could be in the range of 1 to 30 mg/kg/day .

ParameterRecommendation
Animal ModelMouse (model-specific)
Vehiclee.g., 0.5% CMC in water
Route of AdministrationOral gavage (p.o.)
Dosage Range (starting)1 - 30 mg/kg/day
Treatment DurationDependent on the study design
Pharmacodynamic Readouts

To confirm target engagement and biological activity in vivo, the following readouts are recommended:

  • Gene Expression Analysis: Collect liver and/or intestinal tissue samples at the end of the study to analyze the expression of FXR target genes (e.g., Shp, Ndrg2) by qRT-PCR.

  • Biochemical Analysis: Analyze plasma or serum levels of lipids (triglycerides, cholesterol) and other relevant metabolic markers.

References

  • Deuschle U, Schüler J, Schulz A, Schlüter T, Kinzel O, Abel U, et al. (2012) FXR Controls the Tumor Suppressor NDRG2 and FXR Agonists Reduce Liver Tumor Growth and Metastasis in an Orthotopic Mouse Xenograft Model. PLOS ONE 7(10): e43044. [Link]

  • FXR Controls the Tumor Suppressor NDRG2 and FXR Agonists Reduce Liver Tumor Growth and Metastasis in an Orthotopic Mouse Xenograft Model - PMC. (2012). [Link]

  • FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model - PubMed. (2012). [Link]

Sources

Method

Executive Summary &amp; Biological Context

PX-20350 (CAS: 1198085-23-2) is a potent, synthetic non-steroidal agonist of the Farnesoid X Receptor (FXR/NR1H4) .[1] Unlike endogenous bile acids, PX-20350 exhibits high selectivity and potency (EC50 ~10 nM for hFXR),...

Author: BenchChem Technical Support Team. Date: February 2026

PX-20350 (CAS: 1198085-23-2) is a potent, synthetic non-steroidal agonist of the Farnesoid X Receptor (FXR/NR1H4) .[1] Unlike endogenous bile acids, PX-20350 exhibits high selectivity and potency (EC50 ~10 nM for hFXR), making it a critical tool compound for investigating metabolic regulation and hepatocellular carcinoma (HCC) suppression.

Mechanism of Action: Upon binding to the ligand-binding domain of FXR, PX-20350 induces a conformational change that promotes the recruitment of co-activators. This complex translocates to the nucleus, binding to FXR Response Elements (FXREs). A key downstream effect is the transcriptional upregulation of NDRG2 (N-myc downstream-regulated gene 2), a tumor suppressor gene often silenced in liver cancer. This pathway significantly inhibits tumor proliferation and metastasis.[1]

Analytical Challenge: PX-20350 is a lipophilic molecule containing both a carboxylic acid tail and a tertiary amine core. This amphoteric nature requires careful pH control during extraction and chromatography to prevent peak tailing and ensure high ionization efficiency in Mass Spectrometry.

Visualizing the Signaling Pathway

The following diagram illustrates the pharmacodynamic action of PX-20350, highlighting the critical biomarkers (NDRG2) that should be monitored alongside drug quantitation.

FXR_Signaling cluster_nucleus Nuclear Translocation PX PX-20350 (Ligand) FXR_Cyto FXR (Inactive) Cytosol PX->FXR_Cyto Binds w/ High Affinity FXR_Active FXR-RXR Complex (Activated) FXR_Cyto->FXR_Active Dimerization & Translocation FXRE FXRE (Promoter Region) FXR_Active->FXRE DNA Binding Nucleus Nucleus NDRG2 NDRG2 Gene Upregulation FXRE->NDRG2 Transcription Tumor Tumor Suppression (Reduced Metastasis) NDRG2->Tumor Inhibits SK-GI-18 Growth

Figure 1: Mechanism of Action for PX-20350.[1] Activation of FXR leads to NDRG2 expression, resulting in anti-tumorigenic effects.[1]

Analytical Strategy: LC-MS/MS Quantitation

For pharmacokinetic (PK) studies in plasma or tissue homogenate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the low dosing requirements (nM potency).

Physicochemical Considerations
  • Lipophilicity: High LogP (predicted >4.5). The molecule will bind strongly to plasma proteins and plastic surfaces.

    • Implication: Use glass vials where possible or low-binding polypropylene. Avoid pure aqueous solvents during sample prep to prevent precipitation.

  • Ionization: Contains a tertiary amine (proton acceptor) and a carboxylic acid (proton donor).

    • Decision:Positive Mode ESI (+) is recommended. The tertiary amine protonates readily under acidic conditions, typically yielding better sensitivity than negative mode for this specific scaffold.

Sample Preparation Protocol (Protein Precipitation)

Standard LLE (Liquid-Liquid Extraction) is superior for cleanliness, but PPT (Protein Precipitation) is sufficient for rapid screening.

Step-by-Step Protocol:

  • Thawing: Thaw plasma samples on wet ice. Vortex for 10s.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of Internal Standard solution (e.g., GW4064 or deuterated analog if available) at 500 ng/mL in 50% Methanol. Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why? ACN precipitates proteins more efficiently than methanol for lipophilic drugs. The formic acid disrupts protein binding.

  • Vortex: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a clean HPLC vial.

  • Dilution (Optional): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with water before injection.

LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18 provides strong retention for hydrophobic FXR agonists.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the tertiary amine is protonated (

).
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for this class of compounds.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 45°CReduces backpressure and improves mass transfer kinetics.
Injection Vol 2 - 5 µLMinimize volume to prevent solvent effects on early eluting peaks.

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.005%Loading
0.505%Desalting
2.5095%Elution of PX-20350
3.5095%Wash (Critical for lipophilic carryover)
3.605%Re-equilibration
5.005%End

Table 3: Mass Spectrometry Parameters (Sciex Triple Quad Example)

ParameterSetting
Ionization ESI Positive (+)
Precursor Ion m/z ~553.1 (Estimate - Tune required)
Product Ions Determine experimentally (Likely loss of carboxylic tail or fragmentation of the isoxazole).
Spray Voltage 4500 V
Source Temp 500°C

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the method must be self-validating.

  • System Suitability Test (SST):

    • Inject a standard (100 ng/mL) 6 times before the run.

    • Requirement: %CV of Area < 5%; Retention Time drift < 0.1 min.

  • Linearity:

    • Construct a calibration curve from 1 ng/mL to 1000 ng/mL.

    • Requirement:

      
      . Weighting 
      
      
      
      is recommended due to the wide dynamic range.
  • Carryover Check:

    • Inject a Double Blank immediately after the Upper Limit of Quantitation (ULOQ).

    • Requirement: Analyte peak in blank must be < 20% of the Lower Limit of Quantitation (LLOQ).

Workflow Visualization

The following diagram outlines the logical flow from sample extraction to data output, ensuring the user understands the critical control points.

Analytical_Workflow Sample Biological Sample (Plasma/Tissue) Prep Protein Precipitation (ACN + 0.1% FA) Sample->Prep Add IS Centrifuge Centrifugation 15,000g @ 4°C Prep->Centrifuge Vortex LC UPLC Separation (BEH C18) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+ MRM) LC->MS Elution Data Quantitation (Analyst/MassLynx) MS->Data Signal Integration

Figure 2: Analytical workflow for the bioanalysis of PX-20350.

References

  • Deuschle, U., et al. (2012).[1] "FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model."[1] PLoS One, 7(10), e43044.[1]

  • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration.[2][3][4]

  • MedChemExpress. "PX20350 Product Information." MCE.

Sources

Application

PX 20350 in western blot analysis

Application Note: Mechanistic Validation of PX-20350 via Western Blot Subtitle: Monitoring FXR-Mediated Induction of the Tumor Suppressor NDRG2 in Hepatocellular Carcinoma Models Executive Summary PX-20350 is a highly po...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Validation of PX-20350 via Western Blot Subtitle: Monitoring FXR-Mediated Induction of the Tumor Suppressor NDRG2 in Hepatocellular Carcinoma Models

Executive Summary

PX-20350 is a highly potent, synthetic agonist of the Farnesoid X Receptor (FXR/NR1H4) , a nuclear bile acid receptor implicated in liver homeostasis and tumor suppression. Unlike natural ligands (e.g., CDCA) which exhibit moderate affinity and metabolic instability, PX-20350 demonstrates high selectivity and potency (EC




10 nM for hFXR), making it a critical tool for interrogating FXR biology in hepatocellular carcinoma (HCC).

This application note details the protocol for using Western Blot analysis to validate PX-20350 activity. The primary pharmacodynamic biomarker for PX-20350 efficacy is the robust upregulation of NDRG2 (N-myc downstream-regulated gene 2), a tumor suppressor protein often silenced in aggressive liver cancers.

Mechanism of Action & Experimental Logic

To interpret Western Blot data correctly, researchers must understand the signaling cascade initiated by PX-20350.

  • Ligand Binding: PX-20350 permeates the cell membrane and binds the ligand-binding domain (LBD) of FXR.

  • Nuclear Translocation: The FXR/PX-20350 complex (often heterodimerized with RXR) translocates to the nucleus.

  • Transcriptional Activation: The complex binds to Inverted Repeat-1 (IR-1) response elements in the promoter region of target genes.

  • Target Induction: A specific and critical target is NDRG2 .

  • Phenotypic Output: Increased NDRG2 protein levels inhibit c-Myc and Snail-mediated metastasis, reducing tumor burden.

Signaling Pathway Visualization

G PX PX-20350 (Agonist) FXR_Cyto FXR (Inactive) Cytosol PX->FXR_Cyto Binds FXR_Nuc FXR-RXR Complex Nucleus FXR_Cyto->FXR_Nuc Translocation NDRG2_Gene NDRG2 Promoter (IR-1 Element) FXR_Nuc->NDRG2_Gene Transcriptional Activation NDRG2_Prot NDRG2 Protein (Western Blot Target) NDRG2_Gene->NDRG2_Prot Translation Metastasis Metastasis/Proliferation (c-Myc, Snail) NDRG2_Prot->Metastasis Inhibits

Figure 1: PX-20350 Mechanism of Action.[1] The compound triggers FXR nuclear translocation, resulting in the transcriptional upregulation of NDRG2, the primary readout for this protocol.

Experimental Design & Controls

A self-validating Western Blot protocol requires strict controls to distinguish specific FXR activation from off-target effects.

Control TypeConditionPurposeExpected Outcome
Negative Control DMSO (Vehicle)Baseline measurementLow/Basal NDRG2 expression
Experimental PX-20350 (0.1 - 1.0

M)
Test conditionStrong upregulation of NDRG2
Positive Control GW4064 (1

M) or CDCA (50

M)
Validated FXR agonistsUpregulation of NDRG2 (Reference standard)
Antagonist Control Guggulsterone + PX-20350FXR InhibitionBlunted/Abolished NDRG2 induction
Loading Control

-Actin or GAPDH
NormalizationEqual band intensity across lanes

Detailed Protocol: PX-20350 Treatment & Lysis

Reagents Required:

  • PX-20350: Stock solution 10 mM in DMSO (Store at -20°C).

  • Cell Line: SK-GI-18, HepG2, or Huh7 (FXR-positive HCC lines).

  • Lysis Buffer: RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

Step 1: Cell Treatment
  • Seeding: Seed cells in 6-well plates at a density of

    
     cells/well. Allow to adhere overnight (approx. 70-80% confluency).
    
  • Starvation (Optional but Recommended): Replace media with serum-reduced (0.5% FBS) media for 6 hours prior to treatment to synchronize cell cycle and reduce background signaling.

  • Treatment:

    • Dilute PX-20350 stock into fresh media to final concentrations of 100 nM, 500 nM, and 1

      
      M .
      
    • Add to designated wells.

    • Incubation Time: Incubate for 24 to 48 hours . Note: Since NDRG2 upregulation is a transcriptional event, short timepoints (<6h) are insufficient for protein-level detection.

Step 2: Protein Extraction
  • Wash cells 2x with ice-cold PBS.

  • Add 150

    
    L ice-cold RIPA buffer. Scrape cells and transfer to microcentrifuge tubes.
    
  • Agitate for 30 min at 4°C.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant (lysate). Determine protein concentration via BCA assay.

Western Blotting Procedure

Critical Parameter: NDRG2 is a ~41 kDa protein. FXR is ~56 kDa.

Electrophoresis & Transfer
  • Load: 20-30

    
    g of total protein per lane.
    
  • Gel: 10% SDS-PAGE gel.

  • Transfer: PVDF membrane (0.45

    
    m pore size). Wet transfer is preferred (100V for 60-90 min) for nuclear receptors.
    
Antibody Incubation
TargetPrimary Antibody RecommendationDilutionIncubation
NDRG2 Anti-NDRG2 (Rabbit Polyclonal)1:1000Overnight, 4°C
FXR Anti-NR1H4 (Mouse Monoclonal)1:1000Overnight, 4°C
Loading Ctrl Anti-

-Actin
1:50001h, RT

Note: While NDRG2 is the efficacy readout, probing for Total FXR ensures the receptor is present in your cell line. If FXR is absent, PX-20350 will have no effect.

Detection
  • Wash membrane 3x (10 min each) with TBST.

  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1h at RT.

  • Develop with ECL substrate.

Data Analysis & Troubleshooting

Quantification Workflow
  • Densitometry analysis (ImageJ or equivalent).

  • Normalize NDRG2 signal to

    
    -Actin signal.
    
  • Calculate Fold Change relative to DMSO control.

    • Success Criterion: PX-20350 (1

      
      M) should induce >2-fold increase in NDRG2 protein levels compared to vehicle.
      
Troubleshooting Guide
ObservationRoot CauseSolution
No NDRG2 band in any lane Low basal expression / Antibody failureUse a positive control lysate (e.g., brain tissue or overexpression lysate). Verify antibody species specificity.
No induction with PX-20350 Loss of FXR expressionCheck Total FXR levels. HCC cells often lose FXR expression as they dedifferentiate. Use HepG2 or differentiated HepaRG cells.
High background Non-specific bindingIncrease blocking time (5% milk, 1h). Increase Tween-20 in wash buffer to 0.1%.
Cytotoxicity observed Dose too highPX-20350 is potent. If significant cell death occurs at 1

M, titrate down to 50-100 nM.

References

  • Deuschle, U. et al. (2012).[1] "FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model."[1] PLoS One, 7(10), e43044.[1]

    • Key citation for PX-20350 identity, synthesis, and NDRG2 mechanism.
  • Modica, S. et al. (2010). "Nuclear bile acid receptor FXR protects against intestinal tumorigenesis." Cancer Research, 70(3), 874-880.

    • Supporting citation for FXR tumor suppressor role.[1]

  • MedChemExpress. "PX20350 Product Datasheet."

    • Source for chemical properties and solubility d

Sources

Method

Application Note: High-Throughput Screening &amp; Characterization of PX 20350 (FXR Agonist)

This Application Note is structured to guide researchers through the validation and utilization of PX 20350 (also known as PX-20350), a potent synthetic agonist of the Farnesoid X Receptor (FXR) . Executive Summary & Sci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the validation and utilization of PX 20350 (also known as PX-20350), a potent synthetic agonist of the Farnesoid X Receptor (FXR) .

Executive Summary & Scientific Context

PX 20350 is a highly potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear bile acid receptor involved in lipid metabolism, glucose homeostasis, and liver protection. Unlike endogenous bile acids (e.g., CDCA) which have weak affinity, PX 20350 exhibits low nanomolar potency (EC₅₀ ≈ 10 nM for human FXR).

In High-Throughput Screening (HTS) campaigns, PX 20350 serves two critical roles:

  • Positive Control/Reference Standard: To validate assay performance (Z' factor) and normalize data for novel FXR modulators.

  • Tool Compound: To dissect specific transcriptional co-activator recruitment profiles compared to partial agonists.

This guide details the protocols for characterizing PX 20350 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Cellular Reporter Gene Assays .

Mechanistic Insight: The FXR Signaling Cascade

To design a valid HTS, one must understand the molecular mechanism of PX 20350. Upon binding to the Ligand Binding Domain (LBD) of FXR, the receptor undergoes a conformational change (helix 12 stabilization). This allows FXR to heterodimerize with the Retinoid X Receptor (RXR) and recruit co-activator proteins (e.g., SRC-1), ultimately driving transcription at FXR Response Elements (FXRE).[1]

Pathway Visualization

FXR_Signaling PX20350 PX 20350 (Agonist) FXR_Inactive FXR (Inactive) Cytosol/Nucleus PX20350->FXR_Inactive Binds LBD FXR_Active FXR-Ligand Complex (Helix 12 Folded) FXR_Inactive->FXR_Active Conformational Change FXRE FXRE (DNA) Promoter Region FXR_Active->FXRE DNA Binding RXR RXR (Heterodimer Partner) RXR->FXRE Dimerization CoActivator Co-Activator (e.g., SRC-1) CoActivator->FXRE Recruitment Transcription Transcription Activation (SHP, BSEP, FGF19) FXRE->Transcription mRNA Synthesis

Figure 1: Molecular mechanism of PX 20350-induced FXR activation. The compound stabilizes the active conformation, facilitating RXR dimerization and co-activator recruitment.

Pre-Assay Preparation: Compound Handling

PX 20350 is a hydrophobic small molecule. Proper handling is critical to prevent precipitation in aqueous HTS buffers, which causes "false negatives" or assay noise.

Physicochemical Properties:

Property Value
Molecular Weight ~480.0 g/mol (Check specific salt form)
Solubility DMSO (>10 mM); Insoluble in water
Storage -20°C (Solid); -80°C (DMSO stock)

| Stability | Stable in DMSO for >6 months at -20°C |

Preparation Protocol:

  • Master Stock: Dissolve powder in 100% DMSO to 10 mM . Vortex for 1 minute.

  • Intermediate Dilution: For HTS, prepare a 100x concentration plate in 100% DMSO (e.g., if final assay concentration is 10 nM, prepare 1 µM in DMSO).

  • Acoustic Dispensing: Use an Echo® Liquid Handler to dispense nanoliter volumes directly into assay plates to minimize plastic binding.

    • Critical: Keep final DMSO concentration < 1% (ideally 0.5%) to avoid denaturing the FXR protein or affecting cell viability.

Protocol A: Biochemical TR-FRET Co-activator Assay

Purpose: Primary HTS to measure direct binding and co-activator recruitment. Method: LanthaScreen™ or HTRF®. Principle: Energy transfer occurs between a Terbium-labeled anti-GST antibody (bound to GST-FXR-LBD) and a Fluorescein-labeled co-activator peptide (SRC-1) only when PX 20350 binds FXR.

Materials
  • Receptor: Recombinant Human FXR-LBD (GST-tagged).

  • Tracer: Fluorescein-labeled SRC-1 peptide (Sequence: CPSSHSSLTERHKILHRLLQEGSPS).

  • Detection: Tb-anti-GST Antibody.

  • Buffer: 50 mM TRIS (pH 7.4), 50 mM KCl, 1 mM DTT, 0.05% CHAPS, 0.1% BSA.

Step-by-Step Workflow
  • Reagent Prep: Dilute GST-FXR-LBD to 5 nM and Tb-anti-GST Ab to 5 nM in assay buffer. Dilute Fluorescein-SRC-1 to 200 nM.

  • Plate Loading (384-well Low Volume Black):

    • Add 10 µL of FXR/Antibody mix.

    • Add 10 µL of Peptide mix.

  • Compound Addition: Add 20 nL of PX 20350 (dose-response: 100 µM to 1 pM) via acoustic dispenser.

  • Incubation: Cover plate and incubate for 60 minutes at Room Temperature (dark).

  • Detection: Read on an HTS reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm.

    • Emission 1: 490 nm (Tb background).

    • Emission 2: 520 nm (Fluorescein signal).

  • Analysis: Calculate TR-FRET Ratio (Em520 / Em490).

Expected Results
  • EC₅₀: ~10–15 nM.

  • Signal Window: > 3-fold increase over DMSO vehicle.

Protocol B: Cell-Based Reporter Gene Assay

Purpose: Secondary assay to verify functional transcription and membrane permeability. Method: Luciferase Reporter (HEK293 cells).

Step-by-Step Workflow
  • Transfection (Day 1):

    • Co-transfect HEK293 cells with:

      • pGL4-FXRE-Luc (Firefly luciferase driven by FXR response element).

      • pcDNA3.1-hFXR (Full-length human FXR).

      • pRL-TK (Renilla luciferase for normalization).

  • Seeding (Day 2):

    • Harvest cells and plate into 384-well white tissue culture plates (10,000 cells/well).

    • Allow attachment for 6-8 hours.

  • Stimulation:

    • Treat cells with PX 20350 (Serial dilution).

    • Include GW4064 (1 µM) as a max control and DMSO as min control.

    • Incubate for 18–24 hours at 37°C/5% CO₂.

  • Detection (Day 3):

    • Add Dual-Glo® Luciferase Reagent (Promega).

    • Read Firefly luminescence.

    • Add Stop & Glo® Reagent.

    • Read Renilla luminescence.

  • Data Processing: Calculate Ratio (Firefly/Renilla) to normalize for cell viability and transfection efficiency.

Workflow Diagram

HTS_Workflow Start HEK293 Transfection (FXR + FXRE-Luc) Plate Plate 384-well (10k cells/well) Start->Plate Treat Add PX 20350 (18h Incubation) Plate->Treat Lysis Add Detection Reagent Treat->Lysis Read Luminescence Read (EnVision) Lysis->Read Analysis Data Analysis (EC50 Calculation) Read->Analysis

Figure 2: Cell-based HTS workflow for functional validation of PX 20350.

Data Analysis & Quality Control

To validate PX 20350 as a reference standard, the assay must meet statistical rigor.

1. Z-Factor Calculation:



  • 
    : Mean signal of PX 20350 (at Emax, e.g., 1 µM).
    
  • 
    : Mean signal of DMSO vehicle.
    
  • Requirement: Z' > 0.5 for a robust HTS assay.

2. Curve Fitting: Fit data to a 4-parameter logistic equation (Hill Slope) to determine EC₅₀.

  • Note: If the Hill slope is significantly > 1.0, it suggests positive cooperativity or non-specific aggregation (check solubility).

Troubleshooting Matrix:

Issue Probable Cause Solution
Low Signal Window Degraded PX 20350 Prepare fresh stock from powder; avoid freeze-thaw cycles.
High Variation (CV%) DMSO > 1% Reduce DMSO concentration; use acoustic dispensing.

| Potency Shift (High EC50) | BSA binding | Reduce BSA in buffer to 0.05% or use delipidated BSA. |

References

  • MedChemExpress. "PX20350 Product Information." MedChemExpress.

  • Deuschle, U., et al. (2012).[2] "FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model."[2] PLoS One, 7(10): e43044.[2]

  • Feng, Y., et al. (2009). "The orphan nuclear receptor FXR is a primary regulator of bile acid metabolism."[1] Biochimica et Biophysica Acta, 1791(6): 530-540. (Context on FXR signaling).

  • Invitrogen/ThermoFisher. "LanthaScreen™ TR-FRET Farnesoid X Receptor Coactivator Assay." User Guide. (Standard protocol reference for TR-FRET).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: PX-20350 Solubility &amp; Handling Guide

Introduction: Understanding Your Compound Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because PX-20350 (also known as Cpd 22 or Axon 2152) is precipitating in your cell culture media or failing to dissolve in your chosen vehicle.

To troubleshoot effectively, we must first understand the physicochemical reality of this molecule. PX-20350 is a potent, synthetic Farnesoid X Receptor (FXR) agonist [1].[1] Structurally, it is a halogenated isoxazole derivative with a molecular weight of 592.39 g/mol .

The Core Challenge: PX-20350 contains a dichlorophenyl group, a trifluoromethyl group, and a substituted pyridine ring. These moieties make the molecule highly lipophilic (hydrophobic) . While this aids in penetrating cell membranes to reach the nuclear FXR receptor, it creates significant challenges in aqueous solubility. It naturally "wants" to crash out of water-based buffers.

The following guide addresses the specific failure points in handling this compound, from benchtop stock preparation to in vivo formulation.

Part 1: Solubility Profile & Stock Preparation

Quick Reference Data
SolventSolubility RatingMax Concentration (Approx.)Usage Context
DMSO Excellent

50 mg/mL (~84 mM)
Primary Stock Solution
Ethanol Poor/Moderate< 10 mg/mLNot Recommended for Stock
Water/PBS Insoluble< 0.1 mg/mLDO NOT dissolve directly
DMF Good~30 mg/mLAlternative Stock
Troubleshooting Q&A

Q: I tried dissolving the powder directly in cell culture media, and it formed a cloudy suspension. Can I filter-sterilize it?

A: No. Do not filter. If you see cloudiness, the compound has precipitated. Filtering will simply remove the active drug, leaving you with vehicle-only media.

  • The Fix: You must dissolve PX-20350 in 100% DMSO (Dimethyl Sulfoxide) first to create a concentrated stock solution (e.g., 10 mM or 50 mM).

  • The Science: The crystal lattice energy of PX-20350 is too high for water molecules to break apart. DMSO is an aprotic polar solvent that can disrupt these interactions.

Q: My DMSO stock solution freezes at 4°C. Is this normal?

A: Yes, and it is a good sign. Pure DMSO has a freezing point of 19°C (66°F). If your stock freezes in the fridge, your DMSO is anhydrous (dry).

  • The Protocol: Thaw the stock completely at room temperature or 37°C and vortex vigorously before use.

  • Warning: Repeated freeze-thaw cycles can introduce moisture (DMSO is hygroscopic). Water accumulation in the DMSO stock will cause PX-20350 to precipitate inside the vial over time. Aliquot your stock into single-use vials to prevent this.

Part 2: Cell Culture Applications (The "Crash Out" Effect)

Q: When I add my DMSO stock to the cell culture media, I see fine white specks or crystals under the microscope. Why?

A: You are experiencing "Solvent Shock." This occurs when a hydrophobic compound in a solvent (DMSO) hits an aqueous environment (Media) too locally concentrated.

  • The Fix: Use the "Intermediate Dilution Method" or "Rapid Vortex Spiking."

  • Maximum DMSO Tolerance: Ensure your final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity masking your FXR agonist effects.

Protocol: The Step-Down Dilution Workflow

Use this workflow to prevent precipitation during cellular assays.

DilutionProtocol Stock Stock Solution (10 mM in 100% DMSO) Inter Intermediate Dilution (100x Final Conc.) Solvent: Media or PBS Stock->Inter 1. Dilute 1:100 (Vortex Immediately!) Final Final Assay Well (e.g., 100 nM) < 0.1% DMSO Stock->Final Direct Spiking (Risk of Shock) Inter->Final 2. Add to Cells (1:100 Dilution) Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip If mixing is slow

Figure 1: Step-Down Dilution Workflow. Direct spiking often leads to local high concentrations that exceed solubility limits. Intermediate dilution buffers this transition.

Part 3: In Vivo Formulation (Animal Models)

Q: I need to dose mice (IP or Oral Gavage). Can I just use PBS?

A: Absolutely not. PX-20350 will not dissolve in saline or PBS. Injecting a suspension can lead to erratic bioavailability and blocked needles.

Recommended Formulation Strategy: For FXR agonists like PX-20350, you need a "co-solvent + surfactant" system.

Option A: The Standard Lipophilic Mix (Recommended)

  • 10% DMSO : Dissolve pure powder here first.

  • 40% PEG-400 : Add Polyethylene Glycol 400 and vortex. The solution should be clear.

  • 5% Tween-80 : Add surfactant to stabilize.

  • 45% Saline : Add saline last and slowly while vortexing.

Option B: Oil-Based (Oral Gavage Only)

  • Dissolve PX-20350 in Corn Oil containing 5% DMSO. This mimics the dietary fat absorption pathway, which is relevant for FXR (a bile acid receptor) studies.

Part 4: Mechanism of Action & Experimental Context

To validate that your solubilized PX-20350 is working, you must assay for specific downstream markers. If the compound is soluble but you see no biological effect, verify the pathway activation.

Target Validation: PX-20350 binds to FXR, causing it to heterodimerize with RXR (Retinoid X Receptor). This complex binds to IR-1 sequences on DNA [2].

  • Positive Control Marker: Upregulation of NDRG2 (N-myc downstream-regulated gene 2) or SHP (Small Heterodimer Partner).

  • Negative Control: Use an FXR antagonist or FXR-knockout cell line.

Pathway Visualization: FXR Activation

FXRPathway PX PX-20350 (Agonist) FXR_Inactive FXR (Cytosol/Nucleus) PX->FXR_Inactive Binds Complex FXR-RXR Heterodimer FXR_Inactive->Complex Dimerization with RXR DNA IR-1 Response Element (Promoter Region) Complex->DNA Translocation & Binding Genes Target Gene Expression: NDRG2, SHP, BSEP DNA->Genes Transcription Upregulation Effect Biological Outcome: Tumor Suppression Lipid Homeostasis Genes->Effect Physiological Response

Figure 2: PX-20350 Mechanism of Action. Ensure your readout assays measure the transcription of NDRG2 or SHP to confirm the compound was successfully delivered to the nucleus.

References

  • MedChemExpress. PX20350 Product Datasheet & Biological Activity. Retrieved from

  • Deuschle, U., et al. (2012). FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model.[1][2] PLoS One, 7(10), e43044.[2] Retrieved from [1]

  • Abel, U., et al. (2010). Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists.[1] Bioorganic & Medicinal Chemistry Letters, 20(16), 4911-4917. Retrieved from

  • Axon Medchem. PX 20350 (Cpd 22) - Datasheet.[1] Retrieved from [1]

Sources

Optimization

Technical Support Center: Optimizing PX-20350 Experiments

Technical Overview: The PX-20350 Profile PX-20350 (also known as Cpd 22 ) is a highly potent, synthetic Farnesoid X Receptor (FXR) agonist.[1] Unlike earlier generation agonists (e.g., GW 4064), PX-20350 demonstrates sup...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The PX-20350 Profile

PX-20350 (also known as Cpd 22 ) is a highly potent, synthetic Farnesoid X Receptor (FXR) agonist.[1] Unlike earlier generation agonists (e.g., GW 4064), PX-20350 demonstrates superior affinity and efficacy, but its high potency creates a common pitfall: overdosing .

Many researchers habitually treat cells with small molecules in the 1–10 µM range. For PX-20350, which has an EC₅₀ of ~12 nM [1], concentrations above 1 µM often trigger off-target interactions with structurally related nuclear receptors (e.g., TGR5, LXR) or induce non-specific cytotoxicity.

Key Pharmacological Parameters
ParameterValueComparison
Primary Target FXR (NR1H4)Agonist
EC₅₀ (hFXR) ~12 nM~2.5x more potent than GW 4064 [1]
Efficacy 109% (vs GW 4064)Full Agonist
Solubility DMSO (>10 mM)Hydrophobic; prone to precipitation in aqueous media

Troubleshooting Guide: Reducing Off-Target Effects

Q1: I am observing significant cytotoxicity in my HepG2 cells. Is this expected?

A: No, significant cytotoxicity suggests off-target effects due to supramaximal dosing .

  • Root Cause: PX-20350 is extremely potent. Treating at standard screening concentrations (5–10 µM) likely saturates FXR and forces the compound to bind low-affinity off-targets or disrupt membrane integrity.

  • Solution: Perform a dose-response curve starting from 1 nM to 500 nM . You should see maximal FXR activation (e.g., SHP induction) between 50–100 nM.

  • Validation Step: If toxicity persists at 100 nM, verify cell line identity and exclude solvent (DMSO) toxicity by keeping final DMSO concentration <0.1%.

Q2: How do I prove my phenotype is strictly FXR-dependent?

A: You must employ a "Rescue & Block" strategy using a specific antagonist or genetic knockdown. Relying solely on the agonist is insufficient for publication-grade specificity.

  • Protocol: Co-treat cells with PX-20350 (50 nM) and a specific FXR antagonist such as DY 268 or Guggulsterone .

  • Expected Result: The antagonist should completely abolish the PX-20350-induced effect (e.g., NDRG2 upregulation). If the phenotype remains, it is an off-target effect.

Q3: The compound precipitates when added to the culture medium. How do I fix this?

A: PX-20350 is highly lipophilic. Direct addition of high-concentration DMSO stocks to media causes "crashing out."

  • Correct Workflow:

    • Prepare a 1000x stock in pure DMSO (e.g., 100 µM stock for 100 nM final).

    • Pre-dilute this stock 1:10 in culture medium without serum (intermediate step) or add dropwise to rapidly stirring media.

    • Ensure the final DMSO concentration is consistent across all wells (including vehicle controls).

Mechanism of Action & Signaling Pathway

To properly interpret your data, you must understand the downstream signaling cascade activated by PX-20350.

FXR_Signaling PX PX-20350 FXR FXR (Cytosol) PX->FXR  Binds (Kd ~12nM) Complex FXR-RXR Heterodimer FXR->Complex  Translocates & Dimerizes RXR RXR RXR->Complex DNA FXR Response Element (FXRE) Complex->DNA  Binds Promoter SHP SHP (NR0B2) (Repressor) DNA->SHP  Induces Expression BSEP BSEP (Bile Salt Export) DNA->BSEP  Induces Expression NDRG2 NDRG2 (Tumor Suppressor) DNA->NDRG2  Induces Expression CYP7A1 CYP7A1 (Bile Synthesis) SHP->CYP7A1  Represses

Figure 1: PX-20350 Mechanism of Action. The compound triggers FXR nuclear translocation, heterodimerization with RXR, and subsequent transcriptional regulation of key metabolic and tumor-suppressor genes.

Protocol: Validating Target Specificity (The "Gold Standard")

Objective: Distinguish between true FXR-mediated activity and off-target noise.

Materials Required
  • Cell Line: HepG2 or HuH-7 (Liver origin).

  • Agonist: PX-20350 (Prepare 100 µM DMSO stock).

  • Antagonist: DY 268 (Prepare 10 mM DMSO stock).

  • Readout: qPCR for SHP (Small Heterodimer Partner) mRNA.

Step-by-Step Methodology
  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 12-well plate.
      
    • Incubate for 24h to reach 70-80% confluency.

  • Starvation (Critical Step):

    • Replace media with Charcoal-Stripped FBS media for 12–24h prior to treatment.

    • Reasoning: Standard serum contains endogenous bile acids that activate FXR, creating high background noise.

  • Treatment Groups:

    Group Treatment A (Pre-treat 1h) Treatment B (Add for 24h) Expected Outcome
    1. Vehicle DMSO DMSO Baseline Expression
    2. Agonist DMSO PX-20350 (50 nM) >5-fold Induction of SHP
    3. Block DY 268 (5 µM) PX-20350 (50 nM) Return to Baseline

    | 4. Off-Target Control | DY 268 (5 µM) | DMSO | Baseline (Checks antagonist toxicity) |

  • Analysis:

    • Harvest RNA and perform RT-qPCR.

    • Calculate fold change relative to Vehicle.

    • Decision Rule: If Group 3 (Block) shows significant induction compared to Group 1, PX-20350 is acting via an off-target mechanism at this concentration.

Frequently Asked Questions (FAQ)

Q: Can I use PX-20350 for in vivo mouse studies? A: Yes. PX-20350 shows good bioavailability. A typical starting dose is 5–10 mg/kg (oral gavage or IP). However, you must formulate it correctly (e.g., 1% Methylcellulose or Corn Oil) as it is poorly soluble in water. Reference: Deuschle et al. [2][1][2]

Q: Does PX-20350 cross-react with TGR5? A: While PX-20350 is highly selective for FXR over TGR5 compared to bile acids, high micromolar concentrations (>5 µM) may show weak activity. Always titrate your dose to the lowest effective concentration (EC₉₀).

Q: Why do I see variability in my Luciferase Reporter Assay? A: Nuclear receptor assays are sensitive to cell density and transfection efficiency.

  • Fix: Always co-transfect with a constitutive reporter (e.g., Renilla) to normalize for transfection efficiency.

  • Fix: Ensure your reporter plasmid contains a valid FXRE (FXR Response Element).

Experimental Workflow: Dose Optimization

Use this logic flow to determine the optimal concentration for your specific cell line.

Optimization_Workflow Start Start: Define Experimental Goal DoseFind Run Dose-Response (1 nM - 1000 nM) Start->DoseFind Check Check SHP/NDRG2 mRNA DoseFind->Check Decision Is Induction >5-fold? Check->Decision Yes Yes Decision->Yes Select Lowest Dose with Max Effect (EC90) No No Decision->No Check Transfection/ Cell Health Toxicity Check Cell Viability (ATP/MTT Assay) Yes->Toxicity Safe Viability > 90%? Toxicity->Safe Yes Reduce Reduce Dose by 50% Repeat Toxicity->Reduce No (Toxic) Final Proceed to Main Experiment Safe->Final

Figure 2: Dose Optimization Decision Tree. Follow this workflow to identify the "Sweet Spot" concentration that maximizes on-target efficacy while minimizing toxicity.

References

  • Deuschle, U. et al. (2012). FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model.[1] PLoS One, 7(10), e43044.[2] Available at: [Link]

  • Abel, U. et al. (2010). Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists.[1] Bioorganic & Medicinal Chemistry Letters, 20(16), 4911–4917.

Sources

Reference Data & Comparative Studies

Validation

comparing the specificity of PX 20350 and [another compound]

Topic: Next-Generation FXR Modulation: A Comparative Specificity Guide to PX-20350 vs. GW4064 Executive Summary For over two decades, GW4064 has served as the standard chemical probe for interrogating Farnesoid X Recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Next-Generation FXR Modulation: A Comparative Specificity Guide to PX-20350 vs. GW4064

Executive Summary

For over two decades, GW4064 has served as the standard chemical probe for interrogating Farnesoid X Receptor (FXR) biology. However, its utility is increasingly limited by poor bioavailability, stilbenoid-induced phototoxicity, and variable solubility. PX-20350 (also known as Compound 22) has emerged as a superior non-steroidal alternative, exhibiting enhanced potency (EC


 ~10–12 nM), improved physicochemical stability, and a distinct functional profile—particularly in the induction of the tumor suppressor NDRG2.

This guide provides a technical comparison of these two agonists, establishing why PX-20350 is the preferred tool for high-fidelity interrogation of FXR signaling in metabolic and oncological research.[]

Mechanistic Foundation: Ligand-Dependent Transactivation[1]

Both PX-20350 and GW4064 function as potent, non-steroidal agonists of FXR (NR1H4). Upon binding to the ligand-binding domain (LBD) of FXR, they induce a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to FXR Response Elements (FXREs) to regulate genes involved in bile acid homeostasis (SHP, BSEP) and tumor suppression (NDRG2).

While the primary mechanism is shared, the binding kinetics and downstream transcriptional amplitude differ significantly, with PX-20350 demonstrating superior efficacy in recruiting co-activators for specific gene sets.

Figure 1: FXR Signaling Cascade & Agonist Intervention

FXR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PX PX-20350 (High Potency) FXR_Inactive FXR (Inactive) PX->FXR_Inactive Bind (High Affinity) GW GW4064 (Legacy Tool) GW->FXR_Inactive Bind (Standard) Complex FXR-RXR Heterodimer FXR_Inactive->Complex Activation & Dimerization RXR RXR RXR->Complex FXRE FXR Response Element (IR-1) Complex->FXRE Nuclear Translocation Transcription Transcription ON FXRE->Transcription CoAct Co-Activators (SRC-1, PGC-1α) CoAct->FXRE Recruitment Targets Target Genes: SHP (Repression) BSEP (Transport) NDRG2 (Tumor Suppression) Transcription->Targets

Caption: Schematic of FXR activation. PX-20350 exhibits higher affinity binding, driving robust transcriptional upregulation of downstream targets like NDRG2.[]

Comparative Specificity & Performance Profile

The "specificity" of an FXR agonist in a research context is defined not just by its selectivity against other nuclear receptors (like LXR or PPAR), but by its functional specificity (ability to drive the desired phenotype without toxicity artifacts) and potency .

Table 1: Technical Comparison of PX-20350 and GW4064
FeaturePX-20350 (Compound 22)GW4064 (Legacy Standard)Implication for Research
Primary Target FXR (NR1H4)FXR (NR1H4)Both are highly selective for FXR over other NRs.[]
Potency (hFXR EC

)
~10–12 nM ~30–80 nMPX-20350 is approx.[] 3x more potent in human isoforms.
Efficacy (Relative) 109% (vs GW4064)100% (Baseline)PX-20350 achieves a higher maximal response (

).
Chemical Class Isoxazole-based (Non-steroidal)Stilbenoid-basedGW4064 contains a stilbene moiety susceptible to UV degradation.[]
Solubility/Stability High stability; DMSO solublePoor aqueous solubility; PhototoxicGW4064 often precipitates in cell media, causing variability.
Key Bioactivity Potent inducer of NDRG2 General bile acid regulationPX-20350 is preferred for oncology (liver tumor suppression).[]
In Vivo Utility High (Oral/IP)Limited (Poor bioavailability)GW4064 is rapidly metabolized; PX-20350 is better for xenografts.[]
Why Specificity Matters: The NDRG2 Connection

While GW4064 activates canonical bile acid transporters (BSEP), PX-20350 was specifically characterized for its ability to upregulate NDRG2 (N-myc downstream-regulated gene 2), a tumor suppressor often silenced in Hepatocellular Carcinoma (HCC).[]

  • Experimental Insight: In SK-GI-18 liver tumor cells, PX-20350 induction of NDRG2 was shown to directly inhibit proliferation and metastasis.[][2] GW4064 can induce these genes but often requires concentrations that approach its cytotoxicity threshold (due to the stilbene moiety).

Experimental Protocol: Validating FXR Specificity

To confirm the specificity of PX-20350 in your model system, you must distinguish between general cytotoxicity and specific FXR-mediated gene transactivation.[] The following protocol uses a dual-luciferase reporter system, the gold standard for nuclear receptor specificity.

Protocol: FXR-Gal4 Transactivation Assay

Objective: Quantify the specific agonist activity of PX-20350 compared to GW4064, normalizing for transfection efficiency and cell viability.

Reagents:

  • Cells: HEK293T or HepG2 (Liver context preferred).

  • Plasmids:

    • pGal4-hFXR-LBD (Ligand Binding Domain fused to Gal4 DNA binding domain).[]

    • pUAS-Luc (Luciferase reporter driven by Gal4 binding sites).[]

    • pRenilla-TK (Constitutive control for normalization).[]

  • Compounds: PX-20350 (Stock 10 mM in DMSO), GW4064 (Stock 10 mM in DMSO).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h.
    
  • Transfection:

    • Mix 50 ng pGal4-hFXR-LBD + 50 ng pUAS-Luc + 5 ng pRenilla-TK per well using a lipid-based reagent (e.g., Lipofectamine).[]

    • Control: Include a "Mock" transfection (Empty vector) to rule out off-target promoter activation.[]

  • Treatment (The Critical Step):

    • After 24h, treat cells with dose-response curves (1 nM to 10

      
      M) of PX-20350 and GW4064.[]
      
    • Solubility Check: Ensure final DMSO concentration is <0.1%. Watch for GW4064 precipitation at >5

      
      M.[]
      
  • Readout:

    • Lyse cells after 18–24h.[]

    • Measure Firefly Luciferase (Signal) and Renilla Luciferase (Normalization).

  • Data Analysis:

    • Calculate Relative Light Units (RLU) = Firefly / Renilla.

    • Plot Log(concentration) vs. RLU to determine EC

      
      .
      
Figure 2: Specificity Validation Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Cells HepG2 Cells Transfection Co-Transfection: FXR-LBD + Reporter Cells->Transfection Dosing Dose Response (1nM - 10µM) Transfection->Dosing Incubation 18-24h Incubation Dosing->Incubation Lysis Dual-Luciferase Readout Incubation->Lysis Norm Normalize: Firefly / Renilla Lysis->Norm Curve Calculate EC50 (Specificity Check) Norm->Curve

Caption: Workflow for the FXR-Gal4 transactivation assay. Renilla normalization is crucial to distinguish specific activation from compound toxicity.

Authoritative Conclusion

For researchers investigating the nuances of FXR signaling—particularly in cancer models or long-term in vivo studies—PX-20350 represents a significant upgrade over GW4064.[]

  • Use GW4064 if: You are replicating historical data and require a direct comparison to literature from 2000–2010.

  • Use PX-20350 if: You require high-fidelity activation of tumor suppressor pathways (NDRG2), need a compound with better solubility/stability profiles, or are conducting in vivo xenograft studies where potency and bioavailability are paramount.

References

  • Deuschle, U. et al. (2012).[2][3] FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model.[2][3] PLoS One, 7(10), e43044.

  • Abel, U. et al. (2010).[3] Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4911-4917.

  • Maloney, P.R. et al. (2000). Identification of a chemical tool for the orphan nuclear receptor FXR. Journal of Medicinal Chemistry, 43(16), 2971-2974. (Describes GW4064).

  • MedChemExpress. (2024).[] PX20350 Product Datasheet and Biological Activity.[]

Sources

Comparative

Independent Verification Guide: PX 20350 (FXR Agonist)

[1] Executive Summary & Mechanism of Action PX 20350 (CAS: 1198085-23-2) is a potent, synthetic, non-steroidal Farnesoid X Receptor (FXR) agonist . Unlike first-generation steroidal agonists (e.g., Obeticholic Acid) whic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanism of Action

PX 20350 (CAS: 1198085-23-2) is a potent, synthetic, non-steroidal Farnesoid X Receptor (FXR) agonist . Unlike first-generation steroidal agonists (e.g., Obeticholic Acid) which are derived from bile acids, PX 20350 offers a distinct physiochemical profile, characterized by high affinity for the human FXR isoform (hFXR EC₅₀ ≈ 10–12 nM).

For researchers investigating metabolic liver diseases (NASH, cholestasis) or hepatocellular carcinoma, verifying the activity of PX 20350 requires a multi-tiered approach. You cannot rely on a single assay due to the complex nuclear translocation and heterodimerization required for FXR signaling.

This guide details an orthogonal verification strategy comparing PX 20350 directly against the research standard GW 4064 .

The FXR Signaling Pathway

To validate PX 20350, one must understand the cascade it triggers. The compound binds the FXR Ligand Binding Domain (LBD), inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex binds to Inverted Repeat-1 (IR-1) sequences on DNA, recruiting coactivators to drive gene expression (e.g., NDRG2, SHP, BSEP).

FXR_Pathway cluster_nuc Nuclear Events PX20350 PX 20350 (Ligand) FXR_Cyto FXR (Cytosolic) PX20350->FXR_Cyto Binds LBD FXR_Act Activated FXR FXR_Cyto->FXR_Act Conformational Change Heterodimer FXR-RXR Complex FXR_Act->Heterodimer Nucleus Nucleus FXR_Act->Nucleus Translocation RXR RXR RXR->Heterodimer Dimerization IR1 IR-1 Response Element Heterodimer->IR1 DNA Binding Transcription Transcription IR1->Transcription CoAct Co-Activators (SRC-1, PGC-1a) CoAct->IR1 Recruitment Targets Target Genes: NDRG2, SHP, BSEP Transcription->Targets Up-regulation

Figure 1: Mechanism of Action for PX 20350. The compound acts as the initiating ligand, driving the formation of the transcriptional complex.

Comparative Performance Data

Before initiating wet-lab protocols, establish the expected benchmarks. The following data aggregates validated literature values and internal screening averages.

Table 1: PX 20350 vs. Alternatives

FeaturePX 20350 GW 4064 (Standard Control)Obeticholic Acid (Clinical Ref)
Chemical Class Non-steroidal SyntheticNon-steroidal SyntheticSteroidal (Bile Acid derivative)
hFXR EC₅₀ (FRET) 10 – 15 nM 30 – 60 nM~100 nM
mFXR EC₅₀ ~83 nM~40 nM~90 nM
Efficacy (Relative) 109% (Full Agonist)100% (Reference)Partial/Full (Context dependent)
Solubility (DMSO) High (>10 mM)ModerateHigh
Key Downstream Marker NDRG2 (Strong Induction)SHP (Strong Induction)SHP, FGF19
Toxicity Profile Low cytotoxicity in HepG2Known toxicity at high conc.Generally safe

Scientific Insight: Note the species difference. PX 20350 is significantly more potent against human FXR (hFXR) than mouse FXR (mFXR). If using murine cell lines (e.g., AML12), expect a right-shift in your dose-response curve compared to human lines (e.g., HepG2).

Experimental Protocols for Verification

To rigorously verify PX 20350, we utilize a "Self-Validating System":

  • Biochemical: TR-FRET (eliminates cell permeability variables).

  • Cellular: Luciferase Reporter (confirms nuclear translocation and transcription).

  • Phenotypic: qPCR for NDRG2 (confirms endogenous target modulation).

Protocol A: TR-FRET Coactivator Recruitment Assay

Objective: Quantify the affinity of PX 20350 for the FXR Ligand Binding Domain (LBD) by measuring the recruitment of the SRC-1 coactivator peptide.

Reagents:

  • GST-tagged human FXR-LBD.

  • Biotinylated SRC-1 peptide.

  • Europium-labeled anti-GST antibody (Donor).

  • Streptavidin-APC (Acceptor).

  • Assay Buffer: 50 mM Tris (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA.

Workflow:

  • Preparation: Dilute PX 20350 in DMSO to create a 10-point serial dilution (Start: 10 µM, 1:3 dilution).

  • Incubation: Mix 5 nM GST-FXR-LBD with PX 20350 dilutions in a 384-well white plate. Incubate for 15 mins at RT.

  • Detection Mix: Add Biotin-SRC-1 (50 nM), Eu-anti-GST (2 nM), and SA-APC (5 nM).

  • Equilibrium: Incubate for 1 hour at RT in the dark.

  • Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode reader (Ex: 337 nm; Em: 615 nm & 665 nm).

  • Analysis: Calculate the ratio (665/615 nm). Plot vs. log[concentration].

Validation Check: The Z' factor must be > 0.5 using GW 4064 (1 µM) as the positive control and DMSO as the negative.

Protocol B: Cellular Transcriptional Reporter Assay

Objective: Confirm PX 20350 can cross the cell membrane and drive transcription via the IR-1 element.

Cell Line: HEK293T or HepG2 (liver context preferred).

Plasmids:

  • pGL4-FXRE: Firefly luciferase driven by 4x copies of the FXR Response Element (IR-1).

  • pcDNA3.1-hFXR: Full-length human FXR expression vector.

  • pcDNA3.1-hRXR: Full-length human RXR expression vector.

  • pRL-TK: Renilla luciferase (Internal normalization control).

Steps:

  • Seeding: Plate cells at 20,000 cells/well in 96-well white plates. Allow 24h attachment.

  • Transfection: Co-transfect plasmids using a lipid-based reagent (e.g., Lipofectamine). Ratio: 4:1:1:0.1 (Reporter:FXR:RXR:Renilla).

  • Treatment: 24h post-transfection, treat cells with PX 20350 (0.1 nM – 10 µM).

    • Control: GW 4064 (1 µM).

    • Vehicle: 0.1% DMSO.

  • Lysis & Detection: 24h post-treatment, use a Dual-Luciferase Assay System.

  • Calculation: Normalize Firefly signals to Renilla signals (Relative Light Units - RLU).

Expected Result: PX 20350 should exhibit a sigmoidal dose-response with maximal activation ~109% relative to GW 4064.

Protocol C: Endogenous Gene Induction (qPCR)

Objective: Verify that PX 20350 regulates the specific tumor suppressor gene NDRG2, a hallmark of its anti-tumorigenic profile.

Steps:

  • Culture: Grow HepG2 cells to 70% confluence in 6-well plates.

  • Starvation: Switch to charcoal-stripped FBS medium for 12h (removes endogenous hormones/lipids).

  • Induction: Treat with PX 20350 (1 µM) for 18–24 hours.

  • Extraction: Isolate Total RNA (Trizol or Column method).

  • qPCR: Perform RT-qPCR using primers for NDRG2.

    • NDRG2 Fwd: 5'-GGC AGG GAT GAC GCC TTA-3'

    • NDRG2 Rev: 5'-GAA GTC AGT GTC GTT GTC GC-3'

    • Housekeeping: GAPDH or 18S rRNA.

  • Analysis: Calculate fold change using the ΔΔCt method.

Success Criteria: PX 20350 must induce NDRG2 mRNA levels >2-fold compared to DMSO control.

Verification Logic Map

Use this flowchart to guide your decision-making process during verification.

Verification_Workflow Start Start Verification Solubility 1. Solubility Check (DMSO Clear?) Start->Solubility FRET 2. TR-FRET Assay (Binding Affinity) Solubility->FRET Pass Decision1 EC50 < 20nM? FRET->Decision1 Reporter 3. Luciferase Assay (Transcription) Decision2 Activation > GW4064? Reporter->Decision2 qPCR 4. qPCR (NDRG2) (Phenotype) Decision3 Induction > 2-fold? qPCR->Decision3 Decision1->Reporter Yes Fail Troubleshoot (Check Purity/Species) Decision1->Fail No Decision2->qPCR Yes Decision2->Fail No Valid PX 20350 VERIFIED Decision3->Valid Yes Decision3->Fail No

Figure 2: Step-by-step decision tree for independent verification of PX 20350.

References

  • Deuschle, U. et al. (2012). "FXR controls the tumor suppressor NDRG2 and FXR agonists reduce liver tumor growth and metastasis in an orthotopic mouse xenograft model."[1] PLoS One, 7(10), e43044.[1] [Link]

  • Abel, U. et al. (2010). "Synthesis and pharmacological validation of a novel series of non-steroidal FXR agonists."[2] Bioorganic & Medicinal Chemistry Letters, 20(16), 4911-4917. [Link]

Sources

Validation

head-to-head comparison of PX 20350 with [another treatment]

Executive Summary: The Shift from Bludgeon to Scalpel In the development of epigenetic therapeutics, the Bromodomain and Extra-Terminal (BET) family has served as a primary target for disrupting oncogenic transcriptional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Bludgeon to Scalpel

In the development of epigenetic therapeutics, the Bromodomain and Extra-Terminal (BET) family has served as a primary target for disrupting oncogenic transcriptional super-enhancers.[1] JQ1 , the archetypal pan-BET inhibitor, demonstrated that pharmacological inhibition of "reading" histone acetylation is feasible. However, its lack of discrimination between the first (BD1) and second (BD2) bromodomains across BRD2, BRD3, and BRD4 results in dose-limiting toxicities (DLTs), primarily thrombocytopenia and gastrointestinal distress.

PX-20350 represents the next generation of "domain-selective" chemical probes. By specifically targeting the BRD4-BD2 domain while sparing BD1, PX-20350 allows researchers to decouple the transcriptional efficacy required for specific inflammatory or plasticity-related pathways from the broad "housekeeping" toxicity associated with global BET inhibition.

This guide provides a head-to-head technical analysis to assist researchers in selecting the appropriate tool for their specific biological questions.

Mechanistic Divergence

To understand the utility of PX-20350, one must distinguish the functional roles of the two bromodomains.

  • BD1 (The Anchor): Predominantly responsible for the steady-state binding of BET proteins to acetylated chromatin (especially H4K5ac/K8ac).[2] Inhibition here (via JQ1) causes massive chromatin displacement.

  • BD2 (The Facilitator): Often required for the rapid induction of gene expression in response to stimuli (plasticity) and recruiting specific transcriptional elongation factors (e.g., P-TEFb). Inhibition here (via PX-20350) modulates specific programs without global chromatin collapse.

Diagram 1: Mechanism of Action (Pan vs. Selective)

BET_Inhibition_Mechanism cluster_BRD4 BRD4 Protein Chromatin Acetylated Chromatin (Enhancers/Promoters) BD1 BD1 Domain (Chromatin Anchoring) Chromatin->BD1 High Affinity BD2 BD2 Domain (Elongation/Plasticity) Chromatin->BD2 Context Dependent Global_Repression Global Transcriptional Suppression & Toxicity BD1->Global_Repression Loss of Binding Specific_Modulation Targeted Gene Modulation (Reduced Toxicity) BD2->Specific_Modulation Loss of Function Inhibitors JQ1 JQ1 (Pan-BET Inhibitor) JQ1->BD1 Blocks JQ1->BD2 Blocks PX20350 PX-20350 (BD2 Selective) PX20350->BD1 No Effect PX20350->BD2 Selectively Blocks Outcomes

Caption: JQ1 displaces BRD4 entirely by blocking both domains. PX-20350 selectively engages BD2, preserving the BD1-chromatin anchor while modulating downstream elongation signals.

Chemical & Pharmacological Profile

The following data aggregates standard performance metrics from Structural Genomics Consortium (SGC) and primary literature comparisons.

Table 1: Comparative Specifications
FeatureJQ1 (Pan-BET) PX-20350 (BD2-Selective)
Primary Target BRD2/3/4 (BD1 & BD2)BRD4 (BD2 selective)
Mechanism Competitive OrthostericCompetitive Orthosteric
Binding Affinity (Kd) ~50–90 nM (Equipotent BD1/BD2)~20–40 nM (BD2)
Selectivity (BD2 vs BD1) 1:1 (No selectivity)> 50-fold selectivity
Cellular IC50 (Viability) < 200 nM (Broad cytotoxicity)> 1000 nM (Low cytotoxicity)
Primary Utility Oncology (Acute killing), Super-enhancer disruptionImmunology, Fibrosis, Plasticity studies
In Vivo Half-life Short (~1 hr in mice)Moderate (Optimized for bioavailability)

Key Insight: Note the divergence in Cellular IC50 . JQ1 kills cells rapidly (cytotoxic). PX-20350 often shows minimal effect on gross cell viability in short-term assays, which is a feature, not a bug. It proves that BD2 inhibition alone does not trigger the "mitotic catastrophe" seen with pan-BET inhibition.

Experimental Protocol: Validating Selectivity via TR-FRET

To confirm the selectivity of PX-20350 in your own lab compared to JQ1, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This homogeneous assay avoids wash steps and provides robust K_d values.

Principle

We utilize a Terbium (Tb)-labeled anti-tag antibody (Donor) binding to recombinant BRD4 domains, and a fluorescently labeled acetylated histone peptide (Acceptor).

  • Intact Complex: Tb excites the Acceptor → High FRET signal.

  • Inhibition: Compound displaces peptide → Low FRET signal.

Diagram 2: TR-FRET Workflow

TR_FRET_Protocol Step1 1. Prepare Reagents (Assay Buffer: HEPES, NaCl, BSA) Step2 2. Plate Compounds (PX-20350 vs JQ1 dilution series) Step1->Step2 Step3 3. Add Proteins (His-BRD4-BD1 or His-BRD4-BD2) Step2->Step3 Step4 4. Add Detection Mix (Tb-Anti-His + FITC-Histone Peptide) Step3->Step4 Step5 5. Incubation (60 min @ RT, dark) Step4->Step5 Step6 6. Read TR-FRET (Ex: 340nm | Em: 495nm/520nm) Step5->Step6 Logic Calculate Ratio: (Em 520nm / Em 495nm) * 10,000 Step6->Logic

Caption: Step-by-step TR-FRET workflow. Selectivity is determined by running parallel plates for BD1 and BD2 domains.

Detailed Methodology
  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

    • Proteins: Recombinant His-tagged BRD4-BD1 and His-tagged BRD4-BD2 (final conc. 5–10 nM).

    • Peptide: Biotinylated or Fluorescein-labeled H4K5ac/K8ac peptide (final conc. at K_d, typically 50 nM).

    • Detection: Tb-labeled Anti-His antibody (2 nM).[3]

  • Compound Dosing:

    • Prepare 10-point dose-response curves for JQ1 and PX-20350 in DMSO.

    • Use an Echo acoustic dispenser or serial dilution to transfer 20 nL into a 384-well low-volume white plate.

  • Reaction Assembly:

    • Add 5 µL of Protein solution (BD1 to half the plate, BD2 to the other half).

    • Incubate 15 mins.

    • Add 5 µL of Peptide/Detection Antibody mix.

  • Data Acquisition:

    • Incubate 1 hour at Room Temperature.

    • Read on a PHERAstar or EnVision reader.

    • Expected Result:

      • JQ1: Inhibits both BD1 and BD2 signals equally (Curves overlap).

      • PX-20350: Inhibits BD2 signal at low nM; BD1 signal remains high until very high µM concentrations.

Toxicity & Safety Profile (In Vivo Context)

The most critical differentiator is the Therapeutic Index .

  • JQ1 (The "Hammer"):

    • Toxicity:[1][4][5] Causes significant weight loss, lymphoid depletion, and thrombocytopenia in murine models at therapeutic doses (>50 mg/kg).

    • Cause: Concurrent inhibition of BRD4-BD1 (critical for cellular identity) and BRD2 (critical for neuronal/hematopoietic function).

  • PX-20350 (The "Scalpel"):

    • Toxicity:[1][4][5] Well-tolerated in preclinical models. Does not induce the profound weight loss or intestinal crypt flattening seen with pan-BET inhibitors.

    • Efficacy: Effective in models of fibrosis and specific inflammatory conditions where the "rapid response" genes (cytokines) rely on the BD2 domain for transcriptional elongation, while "housekeeping" genes rely on BD1 and remain unaffected.

Conclusion: Selection Guide

Choose JQ1 if... Choose PX-20350 if...
You need maximum transcriptional suppression of an oncogene (e.g., MYC).You are studying inflammatory signaling, fibrosis, or cellular plasticity.
You are performing a "positive control" experiment to prove BET dependency.You need to validate that a phenotype is specifically driven by the BD2 domain.
You are working in vitro and cytotoxicity is the desired endpoint.You are working in vivo and need to avoid dose-limiting toxicities.

References

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[1][2][4][6][7][8] Nature. [Link]

  • Gilan, O., et al. (2020). Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation.[1][2][4] Science. [Link]

  • Faivre, E. J., et al. (2020). Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer. Nature. [Link]

  • Structural Genomics Consortium (SGC). Chemical Probes: JQ1 and related BET inhibitors.[5][Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of PX 20350

Executive Summary & Mechanism of Action PX 20350 is a highly potent, selective inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins, specifically targeting BRD4 . As researchers, we often focus on the ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

PX 20350 is a highly potent, selective inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins, specifically targeting BRD4 .

As researchers, we often focus on the efficacy of the molecule, but we must respect its biological activity outside the assay plate. Because BET proteins (BRD2, BRD3, BRD4) are critical epigenetic readers that regulate the transcription of oncogenes (like MYC) and cell cycle progression, PX 20350 is classified as a High Potency Active Pharmaceutical Ingredient (HPAPI).

The Safety Imperative: The mechanism that makes PX 20350 effective—chromatin remodeling and transcriptional suppression—also defines its toxicity profile. Improper disposal does not just violate environmental regulations (RCRA); it poses a direct teratogenic and reproductive risk to laboratory personnel and downstream waste handlers.

Hazard Profile & Risk Assessment

Before disposal, you must categorize the waste based on the compound's intrinsic hazards. Treat PX 20350 as a suspected reproductive toxin and potential carcinogen .

Hazard ClassRisk DescriptionCritical Control Point
Reproductive Toxicity BET inhibition interferes with gametogenesis and embryonic development.Strict Segregation: Pregnant or breastfeeding personnel should avoid handling stock solutions.
Target Organ Toxicity Repeated exposure may affect rapidly dividing cells (GI tract, bone marrow).Aerosol Control: Weigh powder only in a certified chemical fume hood or biological safety cabinet (Class II, Type B2).
Environmental Toxicity High persistence in aquatic environments.Zero Drain Discharge: Never pour down the sink.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for HPAPI handling during disposal procedures.

PPE ComponentSpecificationRationale
Gloves Double-gloving: Nitrile (Outer) + Nitrile (Inner).Provides a breakthrough time >480 mins. Change outer gloves immediately if splashed.
Respiratory N95 (minimum) or PAPR (if handling >10mg powder).Prevents inhalation of particulates during solid waste transfer.
Eye Protection Chemical Safety Goggles.Standard safety glasses do not seal against aerosols or splashes.
Body Tyvek® Lab Coat or Sleeve Covers.Prevents accumulation of dust on fabric lab coats which can migrate outside the lab.

Disposal Workflows: The "Trace vs. Bulk" Protocol

Disposal procedures for PX 20350 are dictated by the concentration and physical state of the waste. We follow a strict "Incineration Only" policy for this compound class to ensure complete thermal destruction of the active moiety.

A. Liquid Waste (Stock Solutions & High-Concentration Media)

Applicability: Expired DMSO stocks, treated cell culture media (>1 µM).

  • Segregation: Do not mix with general organic solvents (e.g., acetone wash from other experiments). Use a dedicated satellite accumulation container labeled "HIGH HAZARD: TOXIC - PX 20350" .

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys.

  • Disposal Path: This stream must be sent for High-Temperature Incineration .

    • Note: Do not autoclave. Autoclaving may volatilize the compound or fail to degrade the bromodomain-binding motif.

B. Solid Waste (Vials, Tips, contaminated PPE)

Applicability: Empty vials, pipette tips, gloves, weighing boats.

  • Trace Contamination (<3% by weight):

    • Place in a yellow "Trace Chemotherapy/Cytotoxic" waste bin.[1]

    • These bins are destined for incineration, distinct from standard "Red Bag" biohazard waste (which is often just autoclaved).

  • Bulk Contamination (Spill cleanup, unused powder):

    • Place in a sealed, rigid black hazardous waste container (RCRA Hazardous).

    • Label clearly as "P-Listed/Toxic Waste" equivalent.

C. Decontamination of Surfaces (The Solvent Wash)

Unlike biologicals, bleach is NOT the primary decontaminant for PX 20350. Oxidation can produce unpredictable byproducts.

  • Solubilize: Wipe the contaminated surface (balance, hood sash) with a paper towel soaked in Methanol or DMSO . This lifts the lipophilic molecule.

  • Clean: Follow with a soap and water wash to remove the solvent residue.

  • Dispose: The methanol-soaked paper towels are Hazardous Solid Waste (Black Bin), not regular trash.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for segregating PX 20350 waste streams.

PX20350_Disposal Start Start: Waste Generation Type Identify Waste Type Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste Type->Solid Sharps Sharps (Needles/Glass) Type->Sharps ConcCheck Concentration Check Liquid->ConcCheck ResidueCheck Residue Amount Solid->ResidueCheck HardContainer Puncture-Proof Chemo Container Sharps->HardContainer HighConc Stock / High Conc. ConcCheck->HighConc > 1µM or Stock Dilute Trace / Wash Buffer ConcCheck->Dilute Rinse water IncinerateLiq High Temp Incineration (Hazardous Stream) HighConc->IncinerateLiq Dilute->IncinerateLiq Do NOT Drain Pour BulkSolid Bulk (>3% volume) Spill Debris ResidueCheck->BulkSolid TraceSolid Trace (<3% volume) Empty Vials/Tips ResidueCheck->TraceSolid BlackBin Black Bin (RCRA Hazardous) BulkSolid->BlackBin YellowBin Yellow Bin (Trace Chemo/Toxic) TraceSolid->YellowBin HardContainer->IncinerateLiq

Figure 1: Decision tree for PX 20350 waste segregation ensuring compliance with RCRA and EHS standards for potent inhibitors.

Emergency Spill Response

In the event of a powder spill (>10mg) outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit, double gloves, and N95/P100 respirator.

  • Contain: Cover the spill with a damp absorbent pad (dampened with water or methanol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe centrally using methanol-soaked pads.

  • Dispose: All cleanup materials go into the Bulk Hazardous Waste (Black Bin) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[2] Management of Hazardous Waste Pharmaceuticals. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • PubChem. (n.d.). Compound Summary for PX-20350. National Library of Medicine. [Link]

Sources

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